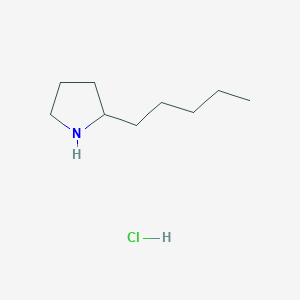

2-Pentylpyrrolidine hydrochloride

Descripción general

Descripción

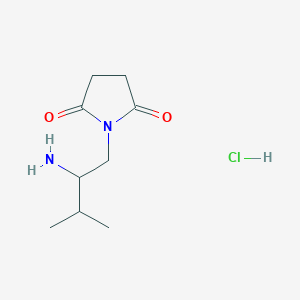

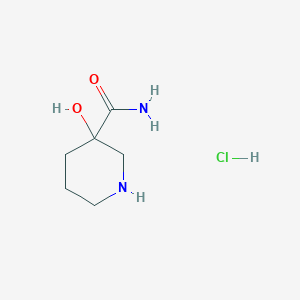

2-Pentylpyrrolidine hydrochloride is a chemical compound with the molecular formula C9H20ClN . It is used as a building block in chemical synthesis .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 2-Pentylpyrrolidine hydrochloride, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used are often based on the stereogenicity of carbons in the pyrrolidine ring .Molecular Structure Analysis

The molecular structure of 2-Pentylpyrrolidine hydrochloride consists of a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Pyrrolidine derivatives, including 2-Pentylpyrrolidine hydrochloride, are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives are key components in the structure of these bioactive molecules .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Drug Design and Development

The pyrrolidine ring, a core structure in 2-Pentylpyrrolidine hydrochloride, is widely utilized in medicinal chemistry for the development of new drugs. Its saturated five-membered ring structure allows for efficient exploration of pharmacophore space due to sp3-hybridization. This structural feature contributes to the stereochemistry of molecules and enhances three-dimensional coverage, which is crucial for the interaction with biological targets .

Biological Activity: Steric Factors and SAR

In biological systems, the steric factors of pyrrolidine derivatives, including 2-Pentylpyrrolidine hydrochloride, influence their activity. The structure-activity relationship (SAR) studies help understand how different substituents on the pyrrolidine ring affect the compound’s binding affinity and efficacy towards specific proteins or enzymes .

Synthetic Chemistry: Ring Construction and Functionalization

Synthetic chemists use 2-Pentylpyrrolidine hydrochloride for constructing new pyrrolidine rings from various cyclic or acyclic precursors. Additionally, the functionalization of preformed pyrrolidine rings is a common strategy to introduce new pharmacologically active compounds .

Conducting Polymeric Hydrogels

Pyrrolidine derivatives are integral in creating conducting polymeric hydrogels, which have applications in drug delivery, biomedical devices, and tissue engineering. These materials exhibit both swelling behavior and electrical properties, making them suitable for a range of biomedical and electrochemical applications .

Molecular Recognition in Pharmacology

The interaction between drug molecules and host molecules, such as enzymes or proteins, is critical in pharmacology. 2-Pentylpyrrolidine hydrochloride can be used to study these interactions, which affect the pharmacokinetic properties, safety, and efficacy of therapeutic agents .

Analytical Chemistry: Stability and Degradation Studies

In analytical chemistry, 2-Pentylpyrrolidine hydrochloride can be used to understand the degradation mechanisms of drugs. It helps in establishing the stability-indicating nature of analytical techniques and in determining the intrinsic stability of drug substances .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Pyrrolidine alkaloids, a class of compounds to which 2-pentylpyrrolidine hydrochloride belongs, have been shown to interact with a variety of biological targets . These interactions contribute to their diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Mode of Action

Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some pyrrolidine alkaloids have been shown to inhibit cellular enzymes involved in nucleotide biosynthesis, block the growth of cancer cells by interfering with DNA replication, and limit viral infection by inhibiting HIV reverse transcriptase .

Biochemical Pathways

Pyrrolidine alkaloids are known to influence a variety of biochemical pathways due to their diverse biological activities . For example, they can affect pathways related to inflammation, oxidative stress, cell growth and proliferation, glucose metabolism, and neurological function .

Pharmacokinetics

The physicochemical parameters of pyrrolidine compounds can be modified to obtain the best adme/tox results for drug candidates . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying these parameters .

Result of Action

Pyrrolidine alkaloids have been shown to exert a variety of effects at the molecular and cellular level, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological effects .

Action Environment

The biological activity of pyrrolidine compounds can be influenced by various factors, including the spatial orientation of substituents, which can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Propiedades

IUPAC Name |

2-pentylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-2-3-4-6-9-7-5-8-10-9;/h9-10H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMMWSSJEKCVDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pentylpyrrolidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

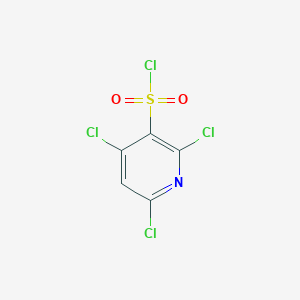

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1447867.png)

![3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol dihydrochloride](/img/structure/B1447876.png)